4-(Benzo[b]thiophen-2-yl)aniline
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Overview
Description
4-(Benzo[b]thiophen-2-yl)aniline is an organic compound with the molecular formula C14H11NS. It is characterized by the presence of a benzo[b]thiophene moiety attached to an aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[b]thiophen-2-yl)aniline typically involves the coupling of 4-iodoaniline with 2-benzothiopheneboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of toluene, ethanol, and water, with sodium carbonate as a base. The reaction mixture is degassed with nitrogen to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[b]thiophen-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzo[b]thiophen-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 4-(Benzo[b]thiophen-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- 4-(Thiophen-2-yl)aniline
- 4-(Thiophen-3-yl)aniline
- 4-(Methylthio)aniline
- 4-(Phenylthio)aniline
Comparison: 4-(Benzo[b]thiophen-2-yl)aniline is unique due to the presence of the benzo[b]thiophene moiety, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C14H11NS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-yl)aniline |
InChI |
InChI=1S/C14H11NS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H,15H2 |
InChI Key |
KCZKJUGTTGALLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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